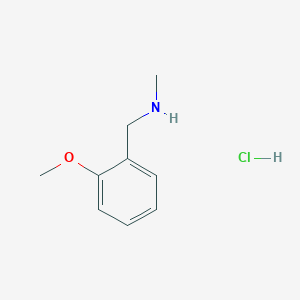

1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-methoxyphenyl)-N-methylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-10-7-8-5-3-4-6-9(8)11-2;/h3-6,10H,7H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSDCCXFZHIKQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Methoxyphenyl)-N-methylmethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride, a substituted benzylamine derivative, represents a class of compounds of significant interest in medicinal chemistry and drug development. The strategic placement of a methoxy group on the phenyl ring and N-methylation of the amine imparts specific electronic and steric properties that can profoundly influence its biological activity, metabolic stability, and pharmacokinetic profile. A thorough understanding of its physicochemical properties is paramount for formulation development, analytical method design, and interpreting its structure-activity relationships. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside detailed experimental protocols for their determination, offering a foundational resource for researchers in the field.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity and structure.

-

Chemical Name: this compound

-

Synonyms: (2-methoxyphenyl)-N-methylmethanamine hydrochloride, 2-Methoxy-N-methylbenzylamine hydrochloride[1]

-

CAS Number: 181880-42-2[1]

-

Molecular Formula: C₉H₁₄ClNO[2]

-

Molecular Weight: 187.67 g/mol

The molecular structure consists of a benzylamine core with a methoxy group at the ortho position of the benzene ring and a methyl group on the nitrogen atom, forming a secondary amine that is protonated to its hydrochloride salt.

Caption: 2D structure of this compound.

Tabulated Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some properties are well-documented, others are computationally predicted due to the limited availability of experimental data in peer-reviewed literature.

| Property | Value | Source/Method |

| Molecular Formula | C₉H₁₄ClNO | [2] |

| Molecular Weight | 187.67 g/mol | |

| Physical State | Solid | |

| Melting Point | Not experimentally determined | - |

| Boiling Point | Not determined (decomposes) | - |

| Solubility (Predicted) | ||

| - Water | High | Computational |

| - Ethanol | Soluble | Homology |

| - Chloroform | Soluble | Homology |

| pKa (Predicted) | 9.5 ± 0.5 | Computational |

Experimental and Analytical Methodologies

A critical aspect of drug development is the ability to reliably determine the physicochemical properties of a compound. The following sections detail the standard experimental protocols for characterizing this compound.

Thermal Analysis: Melting Point and Decomposition

The melting point is a crucial indicator of purity and is vital for formulation processes such as hot-melt extrusion. For amine hydrochlorides, thermal analysis also reveals the onset of decomposition.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the preferred method for determining the melting point and thermal stability of a solid sample.

Caption: Workflow for DSC analysis.

Causality Behind Experimental Choices:

-

Small Sample Size (3-5 mg): Ensures uniform heat transfer within the sample, leading to a sharp, well-defined melting endotherm.

-

Hermetic Sealing: Prevents loss of volatile components, including hydrochloric acid, which could alter the melting behavior.

-

Inert Gas Purge: Creates a non-reactive atmosphere, preventing oxidative degradation of the sample at elevated temperatures.

-

Heating Rate (10°C/min): A standard rate that provides a good balance between resolution and experimental time.

Solubility Determination

Solubility is a critical determinant of a drug's bioavailability. For an amine hydrochloride, aqueous solubility is expected to be high due to its ionic nature.

Experimental Protocol: Shake-Flask Method (Thermodynamic Solubility)

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, propylene glycol).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspensions to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Purity and Assay Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity and determining the assay of pharmaceutical compounds.

Experimental Protocol: Reversed-Phase HPLC

Caption: Typical HPLC parameters for analysis.

Rationale for Method Parameters:

-

C18 Column: A versatile reversed-phase column suitable for retaining moderately polar compounds like substituted benzylamines.

-

Acidified Mobile Phase: The addition of formic acid suppresses the ionization of residual silanols on the stationary phase and ensures the analyte remains in its protonated, more water-soluble form, leading to better peak shape.

-

Gradient Elution: Allows for the efficient separation of the main compound from potential impurities with a wide range of polarities.

-

UV Detection at 272 nm: The methoxy-substituted benzene ring is expected to have a significant UV absorbance around this wavelength.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Will provide information on the number and connectivity of protons in the molecule. Expected signals would include aromatic protons (6.8-7.5 ppm), the benzylic methylene protons, the N-methyl protons, and the methoxy protons. The integration of these signals confirms the proton count for each group.

-

¹³C NMR: Will show distinct signals for each carbon atom in a unique chemical environment. The number of signals will confirm the carbon backbone of the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic FTIR Peaks:

-

N-H Stretch (secondary amine salt): A broad band in the region of 2400-3000 cm⁻¹.

-

C-H Stretch (aromatic and aliphatic): Around 2850-3100 cm⁻¹.

-

C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (aryl ether): A strong band around 1230-1270 cm⁻¹.

-

C-N Stretch: In the 1020-1250 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used for structural elucidation and identification.

Expected Fragmentation Pattern (Electron Ionization):

-

Molecular Ion Peak (M+): The peak corresponding to the free base (C₉H₁₃NO) at m/z 151.

-

Base Peak: Likely the tropylium ion or a related fragment resulting from the cleavage of the C-C bond adjacent to the nitrogen, a common fragmentation pathway for benzylamines.[3]

Conclusion

This technical guide has synthesized the available and predicted physicochemical data for this compound, providing a crucial resource for its further development and application. The inclusion of detailed, field-proven experimental protocols empowers researchers to independently verify these properties and generate the robust data required for regulatory submissions and advanced formulation design. A comprehensive understanding of these fundamental characteristics is the bedrock upon which successful drug discovery and development programs are built.

References

-

Pesek, J. J., Matyska, M. T., & Berdiev, M. (2013). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC North America, 31(11), 22-29. [Link]

-

Borges, C. R., & Martins, T. B. (2006). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of mass spectrometry : JMS, 41(8), 1056–1066. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Methoxyphenyl)-N-methylmethanamine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C9H14ClNO | CID 17290682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and characterization of 2-Methoxy-N-methylbenzylamine hydrochloride.

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methoxy-N-methylbenzylamine Hydrochloride

Abstract

This guide provides a comprehensive, field-proven methodology for the synthesis and characterization of 2-Methoxy-N-methylbenzylamine hydrochloride, a key intermediate in pharmaceutical and organic synthesis. The protocol is centered around a robust two-step, one-pot reductive amination of 2-methoxybenzaldehyde with methylamine, followed by reduction with sodium borohydride. This document details the underlying chemical principles, provides a granular, step-by-step experimental protocol, and outlines a full suite of analytical techniques for structural verification and purity assessment. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the rationale behind procedural choices, adherence to safety, and the establishment of a self-validating, reproducible workflow suitable for research and drug development professionals.

Introduction

2-Methoxy-N-methylbenzylamine and its hydrochloride salt are valuable molecular scaffolds. The presence of a secondary amine and a methoxy-substituted aromatic ring makes this compound a versatile precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and research chemicals. The hydrochloride salt form enhances stability and improves handling characteristics by converting the oily freebase into a solid.[1]

This whitepaper presents a detailed protocol for the synthesis of 2-Methoxy-N-methylbenzylamine hydrochloride via the reductive amination of 2-methoxybenzaldehyde. This method is selected for its high efficiency, operational simplicity, and the use of readily available and cost-effective reagents. We will first explore the synthetic pathway, including a detailed experimental procedure and safety considerations, followed by a thorough guide to the analytical characterization of the final product using modern spectroscopic techniques.

Synthesis Methodology

Principle of the Reaction: Reductive Amination

The synthesis proceeds via a one-pot reductive amination. This powerful transformation involves two key stages:

-

Imine Formation: The carbonyl group of 2-methoxybenzaldehyde reacts with the primary amine (methylamine) in a nucleophilic addition-elimination reaction. This forms a Schiff base, specifically an N-methylimine intermediate, with the concurrent elimination of a water molecule.

-

Reduction: The C=N double bond of the in situ-generated imine is then selectively reduced to a single bond by a hydride-based reducing agent, in this case, sodium borohydride (NaBH₄). Sodium borohydride is an ideal choice for this step due to its mild nature; it readily reduces imines but does not affect the less reactive aromatic ring or ether functional groups.

The resulting secondary amine (the "freebase") is an oil at room temperature. For ease of handling, purification, and storage, it is converted to its hydrochloride salt by treatment with hydrochloric acid.

Materials and Reagents

Quantitative data and key safety identifiers for all required reagents are summarized below.

| Reagent | Formula | MW ( g/mol ) | Form | Key Hazards |

| 2-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | Liquid | Skin/Eye Irritant[2][3] |

| Methylamine (40% in H₂O) | CH₅N | 31.06 | Solution | Flammable, Toxic, Corrosive[4][5][6] |

| Sodium Borohydride | NaBH₄ | 37.83 | Solid | Water-reactive, Toxic, Corrosive[7][8][9] |

| Methanol | CH₄O | 32.04 | Liquid | Flammable, Toxic |

| Diethyl Ether | C₄H₁₀O | 74.12 | Liquid | Extremely Flammable, Peroxide Former[10][11][12][13][14] |

| Sodium Hydroxide | NaOH | 40.00 | Solid/Soln. | Corrosive[15][16][17][18][19] |

| Hydrochloric Acid (conc.) | HCl | 36.46 | Solution | Corrosive, Respiratory Irritant[20][21][22][23][24] |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Solid | Hygroscopic |

| Deionized Water | H₂O | 18.02 | Liquid | N/A |

Experimental Workflow Diagram

The overall process from starting materials to the final, characterized product is illustrated below.

Caption: High-level workflow for the synthesis of 2-Methoxy-N-methylbenzylamine HCl.

Detailed Step-by-Step Protocol

CAUTION: This procedure must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[11][15][23]

-

Imine Formation:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxybenzaldehyde (10.0 g, 73.4 mmol).

-

Dissolve the aldehyde in methanol (80 mL).

-

To this stirring solution, add an aqueous solution of methylamine (40%, 11.4 g, 147 mmol, 2.0 equivalents).

-

Stir the mixture at room temperature for 1 hour. The formation of the imine is typically accompanied by a slight warming and a color change of the solution. The excess methylamine helps drive the equilibrium towards the imine product.

-

-

Reduction of the Imine:

-

Place the reaction flask in an ice-water bath and cool the solution to 0-5 °C. This is critical to moderate the exothermic reaction with sodium borohydride and to prevent side reactions.

-

Slowly add sodium borohydride (3.36 g, 88.1 mmol, 1.2 equivalents) in small portions over 30 minutes. Vigorous gas (hydrogen) evolution will be observed. Maintain the temperature below 10 °C during the addition.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours to ensure the reduction is complete.

-

-

Workup and Isolation of the Freebase:

-

Carefully quench the reaction by slowly adding deionized water (50 mL).

-

Remove the methanol from the mixture using a rotary evaporator.

-

Transfer the remaining aqueous slurry to a separatory funnel. Add diethyl ether (100 mL) and shake vigorously.

-

Separate the layers. Extract the aqueous layer two more times with diethyl ether (2 x 50 mL). The amine product is significantly more soluble in the organic solvent.

-

Combine the organic extracts and wash them sequentially with deionized water (50 mL) and then brine (50 mL). The brine wash helps to remove residual water from the organic layer.

-

Dry the ethereal solution over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Evaporate the diethyl ether using a rotary evaporator to yield 2-Methoxy-N-methylbenzylamine as a pale yellow oil.

-

-

Formation and Purification of the Hydrochloride Salt:

-

Dissolve the crude oil in fresh diethyl ether (100 mL).

-

While stirring, add concentrated hydrochloric acid dropwise until the solution becomes acidic (check with pH paper) and a white precipitate forms. Typically, ~6-7 mL is required. Adding excess acid should be avoided as it can complicate drying.

-

Continue stirring for 15 minutes in an ice bath to maximize precipitation.

-

Collect the white solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold diethyl ether to remove any remaining impurities.

-

Dry the product under vacuum to yield 2-Methoxy-N-methylbenzylamine hydrochloride as a white crystalline solid.

-

Safety Precautions

-

Reagent Handling:

-

2-Methoxybenzaldehyde: Causes skin and eye irritation.[2] Avoid contact and inhalation.

-

Methylamine Solution: Highly flammable, toxic if inhaled, and causes severe skin burns and eye damage.[5][6] Handle only in a fume hood. Keep away from ignition sources.[4]

-

Sodium Borohydride: Toxic, corrosive, and reacts violently with water to produce flammable hydrogen gas.[7][9] Do not allow contact with water during storage and add it slowly to the reaction mixture.

-

Diethyl Ether: Extremely flammable liquid and vapor.[10][12][14] May form explosive peroxides upon storage.[10][14] Keep away from heat, sparks, and open flames.[11][12]

-

Hydrochloric Acid & Sodium Hydroxide: Both are highly corrosive and can cause severe burns.[15][17][19][21][22] Handle with extreme care, ensuring face and eye protection.

-

-

Procedural Hazards: The reduction step with sodium borohydride is exothermic and produces hydrogen gas. Slow, portion-wise addition at low temperatures is essential for control. Ensure the reaction setup is not sealed.

Characterization of the Final Product

To confirm the structure and assess the purity of the synthesized 2-Methoxy-N-methylbenzylamine hydrochloride, a combination of spectroscopic methods should be employed.

Reaction Scheme Visualization

Caption: Synthesis of the target compound via reductive amination.

Spectroscopic Analysis

The following data are predicted for the final hydrochloride salt product. Note that for mass spectrometry, the analysis is performed on the freebase.

-

¹H NMR Spectroscopy (in D₂O or DMSO-d₆):

-

Aromatic Protons (Ar-H): Expect complex signals between δ 6.9-7.5 ppm (4H). The ortho and para protons to the electron-donating groups (-OCH₃, -CH₂NHCH₃) will be shifted upfield.

-

Benzylic Protons (-CH₂-): A singlet around δ 4.1-4.3 ppm (2H).

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-3.9 ppm (3H).

-

N-Methyl Protons (-NHCH₃): A singlet around δ 2.6-2.8 ppm (3H).

-

Amine Proton (-NH₂⁺-): A broad singlet, often downfield (δ > 8.0 ppm in DMSO-d₆), which will exchange with D₂O.

-

-

¹³C NMR Spectroscopy (in D₂O or DMSO-d₆):

-

Aromatic Carbons: Expect 6 distinct signals in the δ 110-160 ppm region. The carbon bearing the methoxy group (C-OCH₃) will be the most downfield (~157 ppm), and the ipso-carbon to the benzyl group will be upfield (~125 ppm).

-

Benzylic Carbon (-CH₂-): Signal around δ 50-55 ppm.

-

Methoxy Carbon (-OCH₃): Signal around δ 55-56 ppm.

-

N-Methyl Carbon (-NHCH₃): Signal around δ 33-35 ppm.

-

-

FT-IR Spectroscopy (KBr Pellet):

-

N-H Stretch: A very broad and strong band from ~2400-3000 cm⁻¹ is characteristic of the ammonium (R₂NH₂⁺) salt.

-

C-H Stretch (sp³): Aliphatic C-H stretches just below 3000 cm⁻¹.

-

C-H Stretch (sp²): Aromatic C-H stretches just above 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring stretches in the ~1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong, characteristic aryl-alkyl ether stretch around 1240-1260 cm⁻¹.

-

-

Mass Spectrometry (EI, on freebase):

-

Molecular Ion [M]⁺: The parent peak for the freebase (C₉H₁₃NO) should appear at m/z = 151.

-

Major Fragment: The most prominent peak is expected at m/z = 121. This corresponds to the stable methoxy-tropylium cation, formed by the cleavage of the C-N bond and loss of the methylamino group.

-

Summary of Expected Analytical Data

| Technique | Feature | Expected Result |

| ¹H NMR | Ar-H | δ 6.9-7.5 ppm (m, 4H) |

| -OCH₃ | δ 3.8-3.9 ppm (s, 3H) | |

| -CH₂ -N | δ 4.1-4.3 ppm (s, 2H) | |

| -NCH₃ | δ 2.6-2.8 ppm (s, 3H) | |

| ¹³C NMR | Ar-C | δ 110-160 ppm (6 signals) |

| -OC H₃ | δ 55-56 ppm | |

| -C H₂-N | δ 50-55 ppm | |

| -NC H₃ | δ 33-35 ppm | |

| FT-IR | N-H Stretch (Salt) | ~2400-3000 cm⁻¹ (broad, strong) |

| C-O Stretch (Ether) | ~1240-1260 cm⁻¹ (strong) | |

| Mass Spec | Molecular Ion [M]⁺ | m/z = 151 |

| (Freebase) | Base Peak | m/z = 121 |

Conclusion

This guide outlines a reliable and thoroughly characterized method for the synthesis of 2-Methoxy-N-methylbenzylamine hydrochloride. By employing a standard reductive amination protocol, this valuable synthetic intermediate can be produced in high yield and purity. The detailed procedural steps, coupled with the rationale for each manipulation and comprehensive safety information, provide a self-validating framework for researchers. The accompanying spectroscopic data serves as a definitive reference for product verification, ensuring confidence in the final compound's identity and quality.

References

- Material Safety Data Sheet - Sodium borohydride. (n.d.). Fisher Scientific.

- Sodium borohydride - Safety D

- Safety Data Sheet: Diethyl ether. (2016). Carl ROTH.

- Sodium Hydroxide - Safety D

- Diethyl ether - Safety D

- Sodium Hydroxide 40% - SAFETY D

- Diethyl ether - SAFETY D

- MATERIAL SAFETY DATA SHEET - METHYLAMINE SOLUTION 40%. (n.d.). Lobachemie.

- Diethyl Ether Standard - Safety D

- Hydrochloric acid - SAFETY D

- Hydrochloric acid - SAFETY D

- Safety Data Sheet: Sodium borohydride. (n.d.). Carl ROTH.

- Safety Data Sheet: Sodium hydroxide. (n.d.). Carl ROTH.

- SAFETY DATA SHEET - Methylamine solution 33 wt. % in absolute ethanol. (2025). Sigma-Aldrich.

- SAFETY DATA SHEET - Sodium borohydride, 12% solution in 40% aq. sodium hydroxide solution. (2025). Fisher Scientific.

- Safety Data Sheet: Sodium Hydroxide 1.25N. (2024). AquaPhoenix Scientific.

- Safety Data Sheet: Sodium borohydride. (2020). Carl ROTH.

- SAFETY DATA SHEET Hydrochloric Acid 34-37% OmniTrace®. (n.d.). EMD Millipore.

- SAFETY DATA SHEET (SDS) - Name of chemical : Sodium Hydroxide. (2021).

- Safety Data Sheet: Hydrochloric acid. (n.d.). Carl ROTH.

- MATERIAL SAFETY DATA SHEET SDS/MSDS Diethyl Ether. (n.d.). CDH Fine Chemical.

- SAFETY DATA SHEET (SDS) - Name of chemical: Hydrochloric Acid. (2021).

- 2-Methoxybenzaldehyde 98 135-02-4. (n.d.). Sigma-Aldrich.

- METHYLAMINE SOLUTION 40% CAS No 74-89-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

- SAFETY DATA SHEET - Methylamine solution. (2025). Sigma-Aldrich.

- Safety Data Sheet: Methylamine. (n.d.). Carl ROTH.

- SAFETY DATA SHEET - o-Anisaldehyde. (2025). Fisher Scientific.

- 2-Methoxybenzaldehyde - Hazardous Agents. (n.d.). Haz-Map.

- 2-Methoxybenzaldehyde | 135-02-4 | MSDS. (2025). DC Chemicals.

- 2-Methoxybenzylamine | C8H11NO | CID 81292. (n.d.). PubChem.

- 2-Methoxy-benzylaMine, HCl. (2024). ChemBK.

- Safety Data Sheet - 2-Methoxybenzaldehyde. (n.d.). Bio-Connect.

Sources

- 1. chembk.com [chembk.com]

- 2. fishersci.com [fishersci.com]

- 3. 2-Methoxybenzaldehyde - Hazardous Agents | Haz-Map [haz-map.com]

- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. carlroth.com [carlroth.com]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. carlroth.com [carlroth.com]

- 10. carlroth.com [carlroth.com]

- 11. westliberty.edu [westliberty.edu]

- 12. thermofishersci.in [thermofishersci.in]

- 13. agilent.com [agilent.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. scienceinteractive.com [scienceinteractive.com]

- 16. chemsupply.com.au [chemsupply.com.au]

- 17. carlroth.com:443 [carlroth.com:443]

- 18. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 19. tatachemicals.com [tatachemicals.com]

- 20. chemsupply.com.au [chemsupply.com.au]

- 21. fishersci.com [fishersci.com]

- 22. health.state.mn.us [health.state.mn.us]

- 23. carlroth.com [carlroth.com]

- 24. tatachemicals.com [tatachemicals.com]

1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride molecular structure and weight.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure and weight of 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride, a compound of interest in various research and development domains.

Chemical Identity and Nomenclature

This compound is a secondary amine salt. Its unique substitution pattern on the phenyl ring and the presence of a methyl group on the nitrogen atom are key features influencing its chemical properties and potential biological activity.

| Identifier | Value | Source |

| IUPAC Name | 1-(2-methoxyphenyl)-N-methylmethanamine;hydrochloride | PubChem[1] |

| CAS Number | 181880-42-2 | Sigma-Aldrich, Chemsigma[2] |

| Molecular Formula | C9H14ClNO | PubChem, ChemicalBook[1][3] |

| Synonyms | 2-METHOXY-N-METHYLBENZYLAMINE HYDROCHLORIDE, amine hydrochloride | PubChem[1] |

Molecular Structure Elucidation

The molecular structure of this compound is characterized by a benzene ring substituted with a methoxy group at the ortho position and a methylaminomethyl group. The amine is protonated and forms an ionic bond with a chloride ion.

2D Structural Representation

The 2D structure clearly illustrates the connectivity of the atoms within the molecule.

Caption: 2D structure of this compound.

Key Structural Features

-

Aromatic Ring: The presence of the methoxy group on the benzene ring at the ortho-position can influence the molecule's electronic properties and steric hindrance, which are critical factors in its interaction with biological targets.

-

Secondary Amine: The nitrogen atom is bonded to a methyl group and a benzyl group, classifying it as a secondary amine. In the hydrochloride salt form, this nitrogen is protonated, carrying a positive charge.

-

Chirality: The benzylic carbon (the carbon atom attached to the phenyl ring and the nitrogen) is not a stereocenter in this specific molecule.

-

Hydrochloride Salt: The hydrochloride form enhances the compound's solubility in aqueous solutions, a crucial property for many pharmaceutical and research applications.

Molecular Weight

The molecular weight of a compound is a fundamental physical property. For this compound, the calculated molecular weights are as follows:

| Parameter | Value | Source |

| Molecular Weight | 187.66 g/mol | PubChem[1] |

| Monoisotopic Mass | 187.0763918 Da | PubChem[1] |

| Molecular Weight (alternative) | 187.67 g/mol | ChemicalBook, Sigma-Aldrich[3] |

| Molecular Weight (alternative) | 187.6666 g/mol | CP Lab Safety[4] |

The slight variations in reported molecular weights are typically due to differences in the atomic weights used for the calculations by various databases. The value of 187.66 g/mol is widely accepted.

Physicochemical Properties (Experimental and Computed)

A summary of key physicochemical properties is provided below. These properties are essential for designing experimental protocols and for computational modeling studies.

| Property | Value | Source |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | 97% | Sigma-Aldrich |

| Storage Temperature | Room temperature, sealed in dry conditions | Sigma-Aldrich |

Synthesis and Spectroscopic Data

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][1]

-

CP Lab Safety. This compound, 99% Purity, C9H14ClNO, 10 grams. [Link][4]

Sources

An Inquiry into the Scientific Landscape of CAS 181880-42-2: Acknowledging the Frontier

For Researchers, Scientists, and Drug Development Professionals

In the vast expanse of chemical compounds, each identified by a unique CAS number, some are well-traveled roads with extensive literature, while others remain uncharted territories. The compound designated by CAS number 181880-42-2 , identified as 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride , currently falls into the latter category. This communication serves not as a comprehensive guide, for the requisite data is not yet publicly available, but as a transparent assessment of the existing knowledge base and a roadmap for the inquiries necessary to illuminate its potential.

Part 1: What We Know - The Chemical Identity of CAS 181880-42-2

At present, the available information on CAS 181880-42-2 is confined to its fundamental chemical and physical properties, primarily sourced from chemical supplier catalogs and compound databases. This foundational data is summarized below.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Molecular Formula | C9H14ClNO | [1] |

| Molecular Weight | 187.67 g/mol | [1] |

| Synonyms | amine hydrochloride; 2-Methoxy-N-methylbenzylamine hydrochloride | [1] |

| Storage | Sealed in dry, Room Temperature |

This information provides a starting point for any researcher. It allows for the compound's procurement and basic handling. However, it does not offer any insight into its biological or pharmacological characteristics.

Part 2: The Uncharted Territory - The Absence of Biological and Mechanistic Data

A thorough investigation of scientific literature and patent databases reveals a significant gap in the understanding of CAS 181880-42-2's biological activity. To construct an in-depth technical guide suitable for researchers and drug development professionals, a substantial body of experimental data would be required. The following are critical areas where information is currently lacking:

-

Biological Activity: There are no published studies detailing the effects of this compound on biological systems. Key questions that remain unanswered include:

-

Does it exhibit any cytotoxic, anti-proliferative, or anti-inflammatory effects?

-

Does it interact with any specific enzymes, receptors, or ion channels?

-

Are there any in vitro or in vivo studies demonstrating a therapeutic potential in any disease model?

-

-

Mechanism of Action: Without evidence of biological activity, the mechanism of action remains entirely speculative. Elucidating this would require a series of targeted experiments to identify its molecular targets and the signaling pathways it modulates.

-

Pharmacokinetics and Pharmacodynamics: Essential for any potential therapeutic agent, data on the absorption, distribution, metabolism, and excretion (ADME) of this compound are not available. Similarly, its pharmacodynamic profile, which describes the relationship between drug concentration and its effect, is unknown.

-

Synthesis and Analogs: While the structure is known, detailed synthetic routes and the exploration of structure-activity relationships (SAR) through the synthesis of analogs are not documented in the scientific literature.

Part 3: A Roadmap for Future Investigation - The Path to a Technical Guide

To build the comprehensive technical guide originally envisioned, a dedicated research program would be necessary. The logical progression of such an endeavor is outlined in the workflow below.

Caption: A conceptual workflow for the systematic investigation of a novel chemical entity like CAS 181880-42-2.

Conclusion: An Open Invitation to the Scientific Community

The current state of knowledge regarding CAS 181880-42-2 is that of a chemically defined but biologically uncharacterized molecule. This presents both a challenge and an opportunity. For researchers in academia and industry, this compound represents a truly novel starting point for discovery. The development of a comprehensive technical guide awaits the pioneering work of scientists willing to explore its potential. Until such research is conducted and published, the story of CAS 181880-42-2 remains to be written.

References

Due to the absence of specific scientific literature on the biological properties and applications of CAS 181880-42-2, a traditional reference list of research articles and patents cannot be provided. The information presented in this document is based on data aggregated from publicly accessible chemical databases and supplier websites.

Sources

Potential Pharmacological Profile of 1-(2-Methoxyphenyl)-N-methylmethanamine Hydrochloride: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the potential pharmacological profile of 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride. In the absence of direct empirical data for this specific molecule, this document leverages structure-activity relationship (SAR) principles to extrapolate a predictive pharmacological profile based on structurally analogous compounds. We will explore its potential molecular targets, downstream signaling effects, and putative therapeutic applications. Detailed experimental protocols are provided to facilitate future in vitro and in vivo investigations to validate these hypotheses. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel psychoactive or therapeutic compounds.

Introduction and Chemical Identity

This compound is a secondary amine with the chemical formula C₉H₁₄ClNO.[1][2] Its structure features a benzylamine core with a methoxy group at the ortho position of the phenyl ring and a methyl group on the nitrogen atom. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-(2-methoxyphenyl)-N-methylmethanamine;hydrochloride | [1] |

| Molecular Formula | C₉H₁₄ClNO | [1] |

| Molecular Weight | 187.67 g/mol | [2][3] |

| CAS Number | 181880-42-2 | [1][2] |

| Synonyms | (2-methoxyphenyl)-N-methylmethanamine hydrochloride, 2-METHOXY-N-METHYLBENZYLAMINE HYDROCHLORIDE | [1][2] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥97% | [2][3] |

| Storage | Room temperature, sealed in a dry environment | [2] |

While this compound is commercially available for research purposes, its pharmacological profile has not been extensively characterized in publicly available literature.[4][5] This guide aims to bridge this knowledge gap by providing a predictive analysis based on its structural relationship to known pharmacologically active molecules.

Predictive Pharmacology: A Structure-Activity Relationship (SAR) Analysis

The pharmacological activity of a small molecule is intrinsically linked to its chemical structure. By dissecting the structure of 1-(2-Methoxyphenyl)-N-methylmethanamine and comparing it to well-characterized compounds, we can infer its potential biological targets.

Structural Analogs and Their Pharmacological Activities

-

Methoxyphenamine: A structural analog where the benzylamine is part of a propan-2-amine chain, methoxyphenamine is a known β-adrenergic receptor agonist used as a bronchodilator.[6][7] This suggests that 1-(2-Methoxyphenyl)-N-methylmethanamine could potentially interact with adrenergic receptors.

-

1-(2-Methoxyphenyl)piperazine (oMeOPP): This compound, which shares the 2-methoxyphenyl moiety, is a known ligand for serotonin (5-HT) receptors.[8] Phenylpiperazines are a well-established class of compounds with high affinity for various 5-HT receptor subtypes. This structural similarity points towards a potential interaction of our target compound with the serotonergic system.

-

N-benzyl-1-(4-methoxyphenyl)propan-2-amine: This molecule is a key intermediate in the synthesis of formoterol, a long-acting β2-adrenoceptor agonist.[9][10] Although the methoxy group is in the para position, the overall benzylamine structure is relevant and reinforces the potential for adrenergic activity.

-

Phenethylamine and Amphetamine Derivatives: The core structure of 1-(2-Methoxyphenyl)-N-methylmethanamine is a substituted phenethylamine. This class of compounds is renowned for its psychoactive properties, primarily through interactions with monoamine transporters (dopamine, norepinephrine, and serotonin) and receptors.

Hypothesized Mechanism of Action

Based on the SAR analysis, we hypothesize that this compound may act as a modulator of monoaminergic systems. Its primary mechanism of action could involve one or more of the following:

-

Interaction with Adrenergic Receptors: The structural similarity to methoxyphenamine suggests a potential for agonistic or antagonistic activity at α- and/or β-adrenergic receptors.

-

Interaction with Serotonin Receptors: The presence of the 2-methoxyphenyl group, similar to oMeOPP, indicates a likelihood of binding to various 5-HT receptor subtypes.

-

Modulation of Monoamine Transporters: As a phenethylamine derivative, the compound could potentially inhibit the reuptake of dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT), leading to increased synaptic concentrations of these neurotransmitters.

Proposed Experimental Workflows for Pharmacological Characterization

To validate the hypothesized pharmacological profile, a systematic experimental approach is necessary. The following sections outline key in vitro and in vivo assays.

In Vitro Assays

A primary screening should involve radioligand binding assays to determine the affinity of 1-(2-Methoxyphenyl)-N-methylmethanamine for a panel of receptors and transporters.

Protocol: Radioligand Binding Assay

-

Preparation of Cell Membranes: Prepare cell membranes from cell lines stably expressing the human recombinant target receptors (e.g., β1, β2-adrenergic, 5-HT1A, 5-HT2A) or transporters (DAT, NET, SERT).

-

Assay Buffer: Prepare an appropriate assay buffer for each target.

-

Incubation: In a 96-well plate, incubate the cell membranes with a known concentration of a specific radioligand (e.g., [³H]dihydroalprenolol for β-adrenergic receptors, [³H]ketanserin for 5-HT2A receptors) and varying concentrations of the test compound (this compound).

-

Separation: After incubation, rapidly filter the samples through glass fiber filters to separate bound from unbound radioligand.

-

Scintillation Counting: Quantify the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (concentration of the test compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the identified targets.

Protocol: cAMP Assay for Gs/Gi-Coupled Receptors (e.g., β-adrenergic, 5-HT1A)

-

Cell Culture: Culture cells expressing the target receptor in a 96-well plate.

-

Compound Treatment: Treat the cells with varying concentrations of this compound. For antagonist testing, co-incubate with a known agonist.

-

cAMP Measurement: After incubation, lyse the cells and measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a commercially available ELISA or HTRF assay kit.

-

Data Analysis: Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Diagram: Proposed Experimental Workflow for In Vitro Characterization

Caption: Workflow for in vitro pharmacological profiling.

In Vivo Studies

Should in vitro studies reveal significant activity, subsequent in vivo experiments in animal models would be warranted to assess the compound's physiological and behavioral effects.

Protocol: Irwin Test in Rodents

-

Animal Acclimation: Acclimate male mice or rats to the testing environment.

-

Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal, oral) at various doses. Include a vehicle control group.

-

Observational Screen: At specified time points post-administration, systematically observe and score a range of physiological and behavioral parameters, including locomotor activity, stereotypy, autonomic signs (piloerection, salivation), and neurological reflexes.

-

Data Analysis: Analyze the dose-dependent effects on the observed parameters to gain insights into the compound's overall in vivo profile and potential side effects.

Potential Therapeutic Applications and Considerations

Based on the hypothesized modulation of monoaminergic systems, this compound could have potential applications in treating:

-

Depression and Anxiety Disorders: If the compound exhibits significant serotonin and/or norepinephrine reuptake inhibition or modulates relevant 5-HT receptors.

-

Attention-Deficit/Hyperactivity Disorder (ADHD): If it primarily acts as a dopamine and/or norepinephrine reuptake inhibitor.

-

Asthma or other bronchoconstrictive conditions: If it demonstrates significant β-adrenergic agonism.

It is crucial to consider the potential for adverse effects, including cardiovascular effects (due to adrenergic activity), psychoactive effects, and abuse liability (common with phenethylamines).[11][12] Thorough toxicological and safety pharmacology studies would be essential before any clinical consideration.

Analytical Methodologies

For future research and potential forensic applications, robust analytical methods for the detection and quantification of 1-(2-Methoxyphenyl)-N-methylmethanamine are necessary. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) would be suitable techniques.[13]

Diagram: Hypothetical Signaling Pathway

Caption: Potential signaling pathways for the compound.

Conclusion

While the pharmacological profile of this compound remains to be empirically determined, this guide provides a robust, scientifically-grounded framework for its potential activities. The structural similarities to known adrenergic and serotonergic modulators strongly suggest that its primary mechanism of action will involve the monoaminergic systems. The proposed experimental workflows offer a clear path for future research to elucidate its precise pharmacological profile and assess its potential as a novel therapeutic agent or research tool.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 99% Purity, C9H14ClNO, 10 grams. Retrieved from [Link]

-

PubChem. (n.d.). amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-methoxyphenyl)-N-methylmethanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methoxyphenamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methoxyphenamine Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (n.d.). 1-(4-methoxyphenyl)-N-methylmethanamine. Retrieved from [Link]

- Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

Sources

- 1. This compound | C9H14ClNO | CID 17290682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 181880-42-2 [sigmaaldrich.com]

- 3. This compound [cymitquimica.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound [myskinrecipes.com]

- 6. Methoxyphenamine | C11H17NO | CID 4117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methoxyphenamine Hydrochloride | C11H18ClNO | CID 9859211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents [patents.google.com]

- 11. ((1R)-1-(2-methoxyphenyl)ethyl)(methyl)amine hydrochloride | C10H16ClNO | CID 137838059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1-(4-methoxyphenyl)-N-methylmethanamine | C9H13NO | CID 485407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

The Emergence of a Targeted Therapy: A Deep Dive into the Preliminary Studies of Osimertinib

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Addressing a Critical Unmet Need in Non-Small Cell Lung Cancer

The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the advent of targeted therapies, particularly for patients harboring activating mutations in the Epidermal Growth Factor Receptor (EGFR). However, the efficacy of first and second-generation EGFR tyrosine kinase inhibitors (TKIs) is often curtailed by the emergence of resistance, most commonly driven by the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[1][2][3] This critical challenge spurred the development of third-generation EGFR TKIs, leading to the discovery of Osimertinib (InChIKey: QUSDCCXFZHIKQO-UHFFFAOYSA-N), a potent, irreversible inhibitor designed to overcome T790M-mediated resistance while also targeting the initial sensitizing mutations.[4][5][6] This technical guide provides a comprehensive overview of the pivotal preliminary studies that underpinned the development of Osimertinib, from its core mechanism of action to its preclinical evaluation and early clinical validation.

Core Mechanism of Action: Covalent Inhibition of Mutant EGFR

Osimertinib's therapeutic efficacy stems from its unique and highly selective mechanism of action. It functions as an irreversible, mutant-selective EGFR TKI.[2][7][8] The key to its irreversibility lies in its chemical structure, which includes a reactive acrylamide group.[7][9] This group forms a covalent bond with the cysteine-797 residue located within the ATP-binding site of the EGFR kinase domain.[2][9][10] This permanent binding effectively blocks the kinase activity of the receptor, preventing ATP from binding and thereby inhibiting autophosphorylation.[7][8][9]

A crucial feature of Osimertinib is its high selectivity for mutant forms of EGFR, including the sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[2][5][11] This selectivity is paramount in minimizing off-target effects and contributes to a more favorable safety profile compared to earlier generation TKIs.[11]

By inhibiting EGFR phosphorylation, Osimertinib effectively shuts down the downstream signaling cascades that drive tumor cell proliferation and survival.[7][8] The two major pathways implicated are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[7][12] The constitutive activation of these pathways, driven by the mutant EGFR, is a hallmark of oncogenic signaling in this subset of NSCLC.[12]

Preclinical Evaluation: Demonstrating Potency and Selectivity

The preclinical development of Osimertinib involved a rigorous series of in vitro and in vivo studies to characterize its activity and establish its therapeutic potential.[6][13]

In Vitro Potency and Selectivity

Biochemical and cell-based assays were instrumental in quantifying the potency and selectivity of Osimertinib. The half-maximal inhibitory concentration (IC50) is a key metric used to determine the effectiveness of a compound in inhibiting a specific biological or biochemical function.

Table 1: In Vitro IC50 Values of Osimertinib Against Various EGFR Forms

| Assay Type | EGFR Status | Cell Line | IC50 (nM) | Reference |

| Enzymatic | Exon 19 deletion | - | <15 | [2] |

| Enzymatic | L858R/T790M | - | <15 | [2] |

| Enzymatic | Wild-Type | - | 480-1865 | [2] |

| Cell-based | Exon 19 deletion | PC-9 | 14.7-62.7 | [14] |

| Cell-based | L858R/T790M | NCI-H1975 | 14.7-62.7 | [14] |

These data clearly demonstrate Osimertinib's high potency against EGFR with sensitizing and T790M resistance mutations, with significantly lower activity against wild-type EGFR, highlighting its selectivity.

Experimental Protocol: Cell-Based Viability Assay

A common method to assess the anti-proliferative activity of a compound is the cell-based viability assay. The following is a generalized protocol:

-

Cell Culture: Culture NSCLC cell lines with defined EGFR mutation statuses (e.g., PC-9 for exon 19 deletion, NCI-H1975 for L858R/T790M) in appropriate growth media.

-

Seeding: Plate the cells in 96-well microplates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Osimertinib and add them to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Viability Assessment: Measure cell viability using a commercially available assay, such as one based on ATP quantitation (e.g., CellTiter-Glo®).

-

Data Analysis: Plot the cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of Osimertinib was further validated in in vivo models.[2] When administered orally to mice bearing xenografts of EGFR-mutant NSCLC, Osimertinib induced significant and durable tumor regression.[2] Notably, it demonstrated efficacy in models harboring both sensitizing and T790M resistance mutations.[2] Furthermore, preclinical studies indicated that Osimertinib has greater exposure in the brain compared to other EGFR-TKIs, suggesting its potential to treat or prevent brain metastases, a common site of disease progression in NSCLC patients.[15]

Early Clinical Development: From Phase I to Landmark Trials

The promising preclinical data paved the way for the clinical development of Osimertinib. It was initially evaluated in the AURA series of clinical trials for patients with advanced NSCLC who had progressed on a prior EGFR TKI and had the T790M mutation.[6] These trials demonstrated substantial objective response rates and a manageable safety profile, leading to its accelerated approval.

Subsequently, the FLAURA trial, a Phase III study, compared Osimertinib to first-generation EGFR TKIs (gefitinib or erlotinib) as a first-line treatment for patients with advanced EGFR-mutant NSCLC.[16] The FLAURA trial showed that Osimertinib significantly prolonged progression-free survival compared to the standard of care.[16] More recent data from the FLAURA2 trial has also shown a significant overall survival benefit with the combination of osimertinib and platinum-pemetrexed chemotherapy in the first-line setting.[17][18]

Table 2: Key Clinical Trials in the Development of Osimertinib

| Trial Name | Phase | Patient Population | Key Finding | Reference |

| AURA | I/II | EGFR T790M-positive NSCLC (pre-treated) | High objective response rate | [3] |

| FLAURA | III | EGFR-mutant NSCLC (treatment-naïve) | Superior progression-free survival vs. 1st-gen TKIs | [16] |

| FLAURA2 | III | EGFR-mutant NSCLC (treatment-naïve) | Improved overall survival with Osimertinib + chemotherapy | [18] |

Mechanisms of Acquired Resistance to Osimertinib

Despite the significant efficacy of Osimertinib, acquired resistance inevitably develops.[4] Understanding these resistance mechanisms is crucial for developing subsequent lines of therapy. Resistance can be broadly categorized into EGFR-dependent and EGFR-independent mechanisms.[1][4]

-

EGFR-dependent mechanisms: The most common on-target resistance mechanism is the acquisition of a C797S mutation in exon 20 of the EGFR gene.[3][10] This mutation alters the cysteine residue to which Osimertinib covalently binds, thereby preventing its inhibitory action. Other less frequent EGFR mutations have also been identified.[10]

-

EGFR-independent mechanisms: These involve the activation of bypass signaling pathways that circumvent the need for EGFR signaling.[1][4] Common bypass tracks include amplification of MET or HER2, and mutations in genes such as KRAS, BRAF, and PIK3CA.[4][10] Histological transformation to small cell lung cancer is another described mechanism of resistance.[4]

Synthesis of Osimertinib: A Brief Overview

The chemical synthesis of Osimertinib is a multi-step process. While various synthetic routes have been developed, a common approach involves the construction of the core pyrimidine ring system followed by the introduction of the side chains.[11][19][20][21][22] One reported method involves a key cyclization step to form the 4-(1H-indol-3-yl)-N-phenylpyrimidin-2-amine structure, followed by further modifications to yield the final product.[20] The synthesis requires careful control of reaction conditions to ensure high purity and yield.[19][21]

Conclusion: A Paradigm Shift in NSCLC Treatment

The preliminary studies of Osimertinib represent a landmark in the field of targeted cancer therapy. Through a deep understanding of the molecular mechanisms of resistance to earlier-generation EGFR TKIs, a highly potent and selective inhibitor was designed and successfully brought to the clinic. The comprehensive preclinical evaluation provided a solid foundation for its clinical development, which has ultimately transformed the standard of care for patients with EGFR-mutant NSCLC. The ongoing investigation into resistance mechanisms will undoubtedly fuel the development of the next generation of therapies, continuing the evolution of precision medicine in oncology.

References

-

Leonetti, A., et al. (2019). Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer. British Journal of Cancer. Available at: [Link]

-

Patsnap Synapse. (2025). What is the mechanism of action of Osimertinib mesylate?. Available at: [Link]

-

TAGRISSO® (osimertinib). Mechanism of Action. Available at: [Link]

-

Jia, Y., et al. (2021). The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer. Expert Opinion on Drug Discovery. Available at: [Link]

-

Lin, C. C., et al. (2018). Investigating Novel Resistance Mechanisms to Third-Generation EGFR Tyrosine Kinase Inhibitor Osimertinib in Non–Small Cell Lung Cancer Patients. Clinical Cancer Research. Available at: [Link]

-

National Cancer Institute. Clinical Trials Using Osimertinib. Available at: [Link]

-

Ballard, P., et al. (2016). Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity. Clinical Cancer Research. Available at: [Link]

-

Meador, C. B., et al. (2021). Acquired resistance mechanisms to osimertinib: The constant battle. Cancer Treatment and Research Communications. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Osimertinib mesylate?. Available at: [Link]

-

Voulgari, P., et al. (2020). Optimized synthetic protocol for the preparation of osimertinib. ChemistrySelect. Available at: [Link]

-

Soria, J. C., et al. (2017). Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. Drug Design, Development and Therapy. Available at: [Link]

-

Kosaka, T., et al. (2008). Comprehensive analysis of EGFR signaling pathways in non-small cell lung cancer. Journal of Thoracic Oncology. Available at: [Link]

-

ResearchGate. (2013). EGFR pathway in NSCLC. Mutations, amplification or overexpression of... Available at: [Link]

-

Passiglia, F., et al. (2018). Mechanisms of resistance to osimertinib. Translational Lung Cancer Research. Available at: [Link]

-

Papadimitrakopoulou, V. A., et al. (2023). Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options. Cancers. Available at: [Link]

-

Sharma, G., et al. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules. Available at: [Link]

-

Hirano, T., et al. (2019). Preclinical Modeling of Osimertinib for NSCLC With EGFR Exon 20 Insertion Mutations. Journal of Thoracic Oncology. Available at: [Link]

-

Taylor & Francis Online. (2021). The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer. Available at: [Link]

-

Chen, H. F., et al. (2019). Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC). International Journal of Molecular Sciences. Available at: [Link]

-

Taylor & Francis Online. (2021). The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer. Available at: [Link]

-

ResearchGate. (2023). EGFR signaling pathway and mutations in NSCLC—Upon binding of the... Available at: [Link]

-

GeneOnline. (2026). Phase 2 Trial Explores Osimertinib and Savolitinib Combination for NSCLC Patients with EGFR Mutations and MET Aberrations. Available at: [Link]

-

ClinicalTrials.gov. (2023). Osimertinib In EGFR Mutant Lung Cancer. Available at: [Link]

-

ResearchGate. (2025). (PDF) Synthetic Strategies in the Preparation of Osimertinib. Available at: [Link]

-

At Tianming Pharmaceutical. Osimertinib Mesylate: Mechanism, Innovation, & Synthesis Process. Available at: [Link]

-

MDPI. Special Issue : EGFR Signaling in Non-Small-Cell Lung Cancer: From Molecular Mechanisms to Therapeutic Opportunities. Available at: [Link]

-

ESMO. (2026). First-Line Treatment with Osimertinib Plus Platinum-Pemetrexed Prolongs OS Over Osimertinib Alone Among Patients with EGFR-mutated Advanced NSCLC. Available at: [Link]

-

Cancer Network. (2026). Frontline Osimertinib Combo Prolongs Survival in Advanced EGFR+ NSCLC. Available at: [Link]

- Google Patents. (2022). Improved process for preparing osimertinib or a salt thereof.

Sources

- 1. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer [en-cancer.fr]

- 5. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]

- 6. The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 8. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. mdpi.com [mdpi.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Preclinical Modeling of Osimertinib for NSCLC With EGFR Exon 20 Insertion Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. tandfonline.com [tandfonline.com]

- 17. esmo.org [esmo.org]

- 18. cancernetwork.com [cancernetwork.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. tianmingpharm.com [tianmingpharm.com]

- 22. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]

Review of literature for 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride.

An In-depth Technical Guide to 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride

Introduction and Compound Identification

This compound is a secondary amine derivative of benzylamine, characterized by a methoxy group at the ortho-position of the benzene ring and an N-methyl group on the amine nitrogen. Its hydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for research and laboratory applications. While not a widely studied compound in its own right, its structural motifs are present in various pharmacologically active molecules. This guide provides a comprehensive review of its chemical properties, plausible synthetic routes, potential pharmacological relevance, and standard analytical methodologies. It is intended for researchers and professionals in drug development and medicinal chemistry who may encounter this compound as a synthetic intermediate, a reference standard, or a starting point for new molecular entities.

Physicochemical Properties

The fundamental chemical and physical properties of this compound have been compiled from various chemical supplier databases and computational sources. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 181880-42-2 | [1] |

| Molecular Formula | C₉H₁₄ClNO | [1][2] |

| Molecular Weight | 187.67 g/mol | [1][2] |

| IUPAC Name | 1-(2-methoxyphenyl)-N-methylmethanamine;hydrochloride | [1] |

| Synonyms | (2-methoxyphenyl)-N-methylmethanamine hydrochloride | [1] |

| Physical Form | Solid | |

| Purity | Typically ≥97% | [3] |

| Storage | Sealed in a dry place at room temperature | |

| InChI Key | QUSDCCXFZHIKQO-UHFFFAOYSA-N | [1] |

Synthesis and Manufacturing

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in the literature, its structure lends itself to well-established organic synthesis reactions. A highly plausible and efficient method is the reductive amination of 2-methoxybenzaldehyde with methylamine.

Proposed Synthetic Pathway: Reductive Amination

This two-step, one-pot reaction involves the initial formation of an imine intermediate from the reaction of 2-methoxybenzaldehyde and methylamine, followed by in-situ reduction to the secondary amine. The final step involves treatment with hydrochloric acid to form the stable hydrochloride salt.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-methoxybenzaldehyde (1.0 eq) and a suitable solvent such as methanol or dichloromethane.

-

Imine Formation: Cool the solution in an ice bath. Add a solution of methylamine (1.1 eq, e.g., 40% in water or as a solution in THF) dropwise while stirring. Allow the reaction to stir for 1-2 hours to ensure complete formation of the imine.

-

Reduction: Slowly add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) in portions, keeping the temperature below 10°C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

-

Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude free base.

-

Purification & Salt Formation: Purify the crude product via flash chromatography if necessary. Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a stoichiometric amount of hydrochloric acid (e.g., 2M solution in diethyl ether) dropwise. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Pharmacological Profile

There is a notable lack of specific pharmacological data for this compound in peer-reviewed literature. However, its structural components suggest potential interactions with central nervous system (CNS) targets.

-

Structural Analogs: The methoxyphenylpiperazine moiety is a well-known pharmacophore found in drugs targeting serotonin receptors. For instance, 1-(2-Methoxyphenyl)piperazine is a metabolite of several drugs and is known to act as a 5-HT receptor ligand[4]. While our topic compound is not a piperazine, the 2-methoxyphenyl group is clearly implicated in CNS receptor binding.

-

Potential Applications: A commercial supplier notes its primary use is as a precursor in the synthesis of certain antidepressants and anxiolytics, suggesting it is a key intermediate for molecules with activity at serotonin or other neurotransmitter receptors[5]. Compounds with similar benzylamine backbones are explored for various CNS activities. The specific combination of the 2-methoxy and N-methyl groups would fine-tune its potency, selectivity, and metabolic stability for a given biological target. Further research, including binding assays and in-vivo studies, is required to elucidate its specific pharmacological profile.

Analytical Methodologies

The characterization and quantification of this compound can be reliably achieved using standard analytical techniques.

Chromatographic Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the separation and identification of this compound, given its volatility upon conversion to the free base. High-Performance Liquid Chromatography (HPLC) is suitable for analyzing the salt form directly.

Hypothetical GC-MS Protocol:

-

Sample Preparation: Dissolve the hydrochloride salt in a small amount of aqueous base (e.g., 1M NaOH) to form the free base. Extract the free base into an organic solvent like ethyl acetate or dichloromethane. Dry the organic extract over Na₂SO₄.

-

Injection: Inject an aliquot of the organic solution into the GC-MS system.

-

GC Conditions:

-

Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280°C and hold.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Detection: Scan a mass range of m/z 40-400. The expected mass spectrum would show a molecular ion peak (for the free base) and characteristic fragmentation patterns.

-

Caption: General analytical workflow for GC-MS analysis of the target compound.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure confirmation. For quantitative NMR (qNMR), a certified internal standard is used, and acquisition parameters must be carefully controlled to ensure accurate integration[6]. Expected ¹H NMR signals would include distinct peaks for the methoxy protons, aromatic protons, the benzylic CH₂ protons, and the N-methyl protons.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Expected absorptions include C-H stretches from the aromatic and aliphatic groups, C=C stretches from the benzene ring, and C-O stretches from the methoxy ether group.

Safety and Handling

According to supplier safety data, this compound is associated with the following hazards:

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Pictogram: GHS07 (Exclamation mark).

-

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be performed in a well-ventilated area or a chemical fume hood.

References

-

PubChem. Compound Summary for CID 17290682, this compound. National Center for Biotechnology Information. [Link]

-

ChemBK. (2-Methoxyphenyl)methanamine hydrochloride Product Page. [Link]

-

MySkinRecipes. This compound Product Page. [Link]

-

PubChem. Compound Summary for CID 1346, 1-(2-Methoxyphenyl)piperazine. National Center for Biotechnology Information. [Link]

-

Holzgrabe, U. (2012). Quantitative NMR spectroscopy in pharmaceutical R&D. ResearchGate. [Link]

Sources

- 1. This compound | C9H14ClNO | CID 17290682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 181880-42-2 [chemicalbook.com]

- 3. This compound [cymitquimica.com]

- 4. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling of 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential safety and handling protocols for 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride (CAS Number: 181880-42-2). As a compound of interest in pharmaceutical research and development, a thorough understanding of its hazard profile and the implementation of robust safety measures are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document synthesizes available data to provide a framework for risk assessment and the establishment of safe laboratory practices.

Compound Profile and Hazard Identification

1.1. GHS Hazard Classification

Based on available data, this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

The GHS pictogram associated with this compound is the exclamation mark (GHS07), indicating its potential to cause these acute health effects.[1]

1.2. Toxicological Assessment and Occupational Exposure Banding

Due to the absence of a published Occupational Exposure Limit (OEL) for this compound, a precautionary approach using Occupational Exposure Banding (OEB) is recommended. OEB is a method to categorize chemicals into bands based on their toxicological potency and potential health hazards, which then correspond to specific handling and containment strategies.[2][3][4]

Given its classification as harmful and an irritant, and its likely pharmacological activity as a methanamine derivative, it is prudent to assign this compound to a moderate hazard band (e.g., OEB 3), which typically corresponds to an exposure control limit range of 10-100 µg/m³. This is a conservative estimate, and a formal assessment by an industrial hygienist or toxicologist is advised. The parent compound, 2-Methoxybenzylamine, is known to cause irritation to the eyes, skin, and respiratory tract, with potential for systemic toxicity upon prolonged or high-dose exposure.[5]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 181880-42-2 | [1] |

| Molecular Formula | C9H14ClNO | [1] |

| Molecular Weight | 187.67 g/mol | [1] |

| Physical Form | Solid | [1] |

| Storage Temperature | Room Temperature (Sealed and Dry) | [1] |

Engineering Controls and Containment

The primary principle for handling potentially potent compounds is to minimize exposure through robust engineering controls. The choice of controls is directly informed by the risk assessment and the assigned OEB.

2.1. Primary Containment

-

Chemical Fume Hood: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

-

Glove Box or Isolator: For procedures with a higher risk of aerosolization (e.g., weighing, preparing concentrated stock solutions), the use of a glove box or containment isolator is strongly recommended to provide a physical barrier between the operator and the compound.[3]

2.2. Facility Design

-

Ventilation: The laboratory should have a well-maintained ventilation system that provides a sufficient number of air changes per hour.

-

Designated Work Areas: A specific area within the laboratory should be designated for working with this compound to prevent cross-contamination.

Caption: General workflow for safe handling.

Storage and Stability

-

Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. [1]It should be stored away from incompatible materials such as strong oxidizing agents.

-

Stability: While specific stability data is limited, amine hydrochlorides are generally stable under recommended storage conditions. Avoid exposure to high temperatures and direct sunlight.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical. [6][7] 6.1. Exposure Response

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [7]* Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. [7]* Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

6.2. Spill Response

-

Small Spills (Solid):

-

Evacuate the immediate area.

-

Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.

-

Carefully scoop the material into a labeled container for hazardous waste.

-

Clean the spill area with a suitable decontaminating solution.

-

-

Small Spills (Liquid):

-

Evacuate the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

-

Collect the absorbent material into a labeled container for hazardous waste.

-

Clean the spill area with a suitable decontaminating solution.